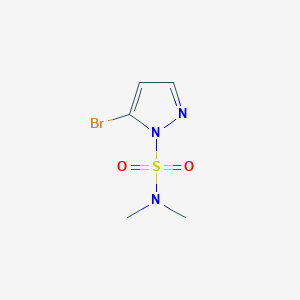

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

描述

属性

IUPAC Name |

5-bromo-N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFPJJNNYJIWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Preparation Methods

Preparation of Pyrazole Sulfonyl Chloride Intermediate

Pyrazole sulfonyl chlorides are commonly prepared by chlorosulfonation of pyrazole derivatives:

- Using chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

- The reaction introduces the sulfonyl chloride (-SO2Cl) group at the pyrazole nitrogen or carbon, depending on the pyrazole substitution pattern.

This intermediate is crucial for subsequent sulfonamide formation.

Formation of N,N-Dimethylpyrazole-1-sulfonamide

The sulfonyl chloride intermediate reacts with dimethylamine to yield the sulfonamide:

- The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

- A base such as diisopropylethylamine (DIPEA) or triethylamine is added to neutralize the hydrochloric acid generated.

- The mixture is stirred for several hours (often 16 h) to ensure complete conversion.

- The product is purified by extraction and chromatographic techniques.

This method is supported by analogous sulfonamide syntheses reported in pyrazole derivatives.

Bromination of the Pyrazole Ring

Bromination at the 5-position can be performed either:

- Before sulfonamide formation: Starting from 5-bromopyrazole derivatives, which are then converted to sulfonyl chlorides and subsequently to sulfonamides.

- After sulfonamide formation: Using brominating agents such as N-bromosuccinimide (NBS) under mild conditions to selectively brominate the pyrazole ring.

The choice depends on substrate stability and desired selectivity.

Representative Experimental Procedure

Based on established sulfonamide syntheses and bromination protocols:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Pyrazole + Chlorosulfonic acid, 0-5°C | Formation of pyrazole sulfonyl chloride | High yield, careful temperature control required |

| 2 | Pyrazole sulfonyl chloride + Dimethylamine + DIPEA, DCM, RT, 16 h | Nucleophilic substitution to form N,N-dimethylpyrazole-1-sulfonamide | Purified by chromatography; yields typically >70% |

| 3 | NBS, Acetonitrile or DMF, 0-25°C | Bromination at 5-position of pyrazole ring | Selective bromination; yields 60-80% |

Solubility and Formulation Notes

- The compound is soluble in DMSO and can be formulated for biological assays by preparing stock solutions at various molarities (1 mM, 5 mM, 10 mM) using DMSO, PEG300, Tween 80, and water in a stepwise manner ensuring clarity at each step.

- Physical methods such as vortexing, ultrasound, or hot water baths aid dissolution.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid, low temp | Reliable intermediate formation | High yield, well-established | Requires careful handling of corrosive reagents |

| Sulfonamide formation | Dimethylamine, DIPEA, DCM, RT | Straightforward nucleophilic substitution | Mild conditions, good yields | Requires purification by chromatography |

| Bromination | NBS, Acetonitrile or DMF, 0-25°C | Selective aromatic bromination | Controlled regioselectivity | Possible side reactions if conditions not optimized |

| Alternative methods | Thiosulfonate coupling, sodium arylsulfinate | Sustainable, catalyst-free options | Environmentally friendly | Less established for this specific compound |

Research Findings and Optimization Notes

- Reaction monitoring by thin-layer chromatography (TLC) and gas chromatography (GC) ensures completion and purity.

- Purification by crystallization or column chromatography yields analytically pure product.

- Yields reported for similar sulfonamide syntheses range from 60% to 85%, depending on substrate and conditions.

- Temperature control during bromination is critical to prevent polybromination or decomposition.

- Use of aprotic solvents and base scavengers improves product stability and yield.

化学反应分析

Types of Reactions: 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide belongs to the class of sulfonamide compounds, which are known for their broad-spectrum antimicrobial properties. These compounds have been shown to exhibit activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .

1.2 Anti-parasitic Properties

Recent studies have identified pyrazole sulfonamides as potential inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for treating human African trypanosomiasis (HAT). Specifically, modifications to the pyrazole sulfonamide structure improved blood-brain barrier permeability, which is crucial for treating the central nervous system stage of HAT . The compound DDD85646, closely related to this compound, demonstrated potent activity against T. brucei with an IC50 value of 0.002 μM .

Agricultural Applications

2.1 Insecticidal Activity

Research has indicated that pyrazole derivatives, including this compound, possess insecticidal properties. These compounds can act as effective agents against agricultural pests by interfering with their metabolic processes . The structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance insecticidal efficacy, making these compounds valuable in pest management strategies.

Structure-Activity Relationships (SAR)

The effectiveness of this compound and its analogs can be significantly influenced by their chemical structure. Studies have shown that:

- Substituents on the pyrazole ring can alter biological activity.

- The presence of electron-withdrawing groups enhances antimicrobial potency.

- Modifications that improve solubility and permeability can lead to better therapeutic outcomes, particularly for central nervous system-targeting drugs .

Case Study: Anti-parasitic Efficacy

A study focused on the anti-parasitic potential of pyrazole sulfonamides revealed that DDD85646 was fully curative in mouse models of stage 1 HAT at doses as low as 12.5 mg/kg b.i.d. . However, the compound struggled with CNS penetration, highlighting the need for further modifications to improve efficacy against stage 2 HAT.

Case Study: Insecticidal Activity

In agricultural settings, the application of pyrazole derivatives has been explored for their ability to control pest populations effectively. A series of experiments demonstrated that specific analogs showed significant insecticidal activity against common crop pests, making them promising candidates for developing new insecticides .

作用机制

The mechanism of action of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or proteins by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole-Sulfonamide Family

4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide (CAS: 1711726-52-1)

- Molecular Formula : C₁₆H₁₄BrFN₃O₂S

- Molecular Weight : 419.27 g/mol

- Key Differences :

- Substitution Pattern: Contains a fluorinated benzene ring attached to the sulfonamide group instead of a dimethylated nitrogen.

- Bromine Position: Bromine is on the benzene ring rather than the pyrazole core.

- Applications: Used as a pharmaceutical intermediate, highlighting its role in drug discovery .

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5)

- Molecular Formula : C₁₃H₁₀BrClN₅O₂S₂

- Molecular Weight : 463.73 g/mol

- Key Differences: Core Heterocycle: Replaces pyrazole with a triazole-thiophene hybrid structure. Substituents: Includes a 3-chlorobenzyl group, enhancing lipophilicity. Applications: Potential use in kinase inhibition studies due to its complex heterocyclic system .

2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide

- Molecular Formula : C₂₀H₁₉BrF₃N₅O₂S

- Molecular Weight : 562.41 g/mol

- Key Differences: Substituents: Features a cyclopropyl and trifluoromethyl group on the pyrazole ring, along with a thienopyrimidinone moiety. Reactivity: The trifluoromethyl group increases electron-withdrawing effects, altering reaction pathways. Applications: Investigated in medicinal chemistry for targeted protein degradation .

Key Observations :

- Synthetic Accessibility : The target compound is simpler to synthesize compared to fluorinated or hybrid heterocyclic analogues, as it lacks aromatic fluorination or fused ring systems.

生物活性

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide (CAS No. 934405-34-2) is a compound that integrates a pyrazole ring with a sulfonamide functional group, characterized by the molecular formula C₇H₈BrN₃O₂S and a molecular weight of approximately 166.12 g/mol. This compound is under investigation for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

Chemical Structure and Properties

The structure of this compound features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for diverse biological activities.

- Sulfonamide Group : A functional group that enhances solubility and biological activity.

- Bromine Atom : Introduces specific reactivity patterns that can be exploited in medicinal chemistry.

Anti-inflammatory and Anticancer Potential

Pyrazoles are increasingly recognized for their anti-inflammatory and anticancer properties. A review highlighted the potential of pyrazole derivatives in cancer therapy, with several compounds demonstrating cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values of around 3.79 µM have been reported for structurally similar compounds.

- NCI-H460 (Lung Cancer) : Compounds showed significant growth inhibition with IC50 values ranging from 12.50 to 42.30 µM.

Although direct studies on this compound are lacking, its structural analogs indicate a potential for similar biological activity.

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors critical to cellular functions. For instance:

- Inhibition of DHODH : Some pyrazole derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis, thereby affecting cell proliferation.

Case Studies

While direct case studies on this compound are sparse, several related studies provide insights into its potential applications:

- Combination Therapy : Research has explored the synergistic effects of pyrazoles with established chemotherapeutics like doxorubicin, enhancing cytotoxicity in resistant cancer cell lines.

- Antifungal Activity : A study demonstrated that certain pyrazoles exhibited notable antifungal activity against strains such as Candida parapsilosis, suggesting that this compound may also possess similar properties.

常见问题

Q. What are the standard synthetic methodologies for preparing 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide?

- Methodological Answer : A common approach involves reacting 5-bromo-1H-pyrazole with dimethylamine and a sulfonating agent. For example:

Dissolve 5-bromo-1H-pyrazole in anhydrous tetrahydrofuran (THF) under inert conditions.

Add dimethylamine (or its hydrochloride salt) and triethylamine as a base.

Introduce a sulfonyl chloride derivative (e.g., dimethylsulfamoyl chloride) dropwise.

Monitor reaction progress via TLC. After completion, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure.

This method is adapted from sulfonamide synthesis protocols .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed:

Grow high-quality crystals via slow evaporation in a solvent like ethanol or DCM.

Collect diffraction data using a synchrotron or laboratory X-ray source.

Solve the structure using direct methods (e.g., SHELXT) and refine with SHELXL .

Validate geometry with tools like PLATON or Mercury.

Key parameters (bond lengths, angles) should align with sulfonamide benchmarks .

Q. What analytical techniques are used to assess the purity and identity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- HPLC : Use a C18 column with a UV detector (λ = 254 nm) and acetonitrile/water mobile phase .

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., dimethyl groups at δ ~2.8 ppm; pyrazole protons at δ ~6.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ = ~294 Da).

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C, 12 h).

Buchwald-Hartwig Amination : Substitute Br with amines via Pd₂(dba)₃/Xantphos catalysis.

Monitor regioselectivity using GC-MS or LC-MS. Competing pathways (e.g., elimination) may require optimization of ligands/solvents .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer : Modify key substituents and evaluate biological effects:

Bromine Replacement : Substitute with Cl, I, or CF₃ to alter lipophilicity/electronic effects.

Sulfonamide Modification : Replace dimethyl groups with cyclopropyl or aryl moieties.

Assay Design : Test derivatives in enzyme inhibition (e.g., carbonic anhydrase) or receptor binding assays.

SAR trends for sulfonamides in neurological or antimicrobial contexts are documented .

Q. How should researchers resolve contradictions in reported solubility or stability data?

- Methodological Answer : Discrepancies may arise from:

Purity : Recheck via HPLC/NMR; impurities (e.g., residual THF) can skew solubility.

Experimental Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers).

Analytical Methods : Compare dynamic light scattering (DLS) for aggregation vs. UV-Vis for monomeric solubility.

Cross-validate findings with orthogonal techniques .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer : Use in silico tools to model binding:

Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., carbonic anhydrase IX).

DFT Calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential surfaces.

MD Simulations : GROMACS for stability analysis over 100 ns trajectories.

Validate predictions with experimental IC₅₀ values from enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。